N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline
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Overview
Description
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline is a complex organic compound that features a piperazine ring, a nitro group, and a fluoro substituent on an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps. One common approach is the nitration of N,N-diethyl-2-fluoroaniline to introduce the nitro group. This is followed by the substitution of the piperazine ring at the appropriate position. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-diethyl-2-fluoro-4-amino-5-(piperazin-1-yl)aniline.
Scientific Research Applications
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring can enhance its binding affinity to certain biological targets, while the nitro and fluoro groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-fluoro-4-nitro-5-(1-pyrrolidinyl)aniline
- N,N-diethyl-2,4-dinitro-5-fluoroaniline
Uniqueness
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline is unique due to the presence of the piperazine ring, which can significantly alter its chemical and biological properties compared to other similar compounds. The combination of the nitro, fluoro, and piperazine groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H21FN4O2 |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
N,N-diethyl-2-fluoro-4-nitro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C14H21FN4O2/c1-3-17(4-2)12-10-13(18-7-5-16-6-8-18)14(19(20)21)9-11(12)15/h9-10,16H,3-8H2,1-2H3 |
InChI Key |
JVECBELGRWGPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCNCC2)[N+](=O)[O-])F |
Origin of Product |
United States |
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